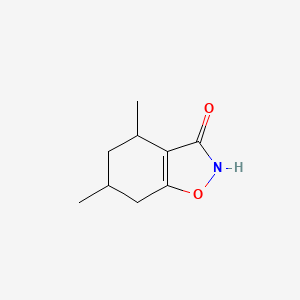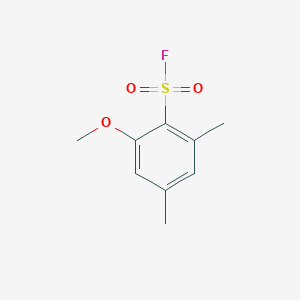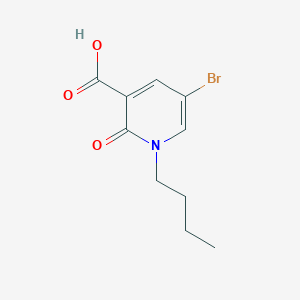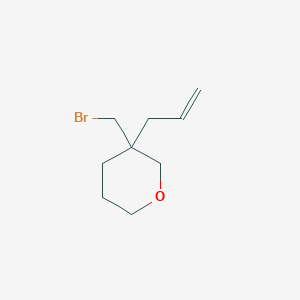
5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes amino, ethyl, difluoro, dimethyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of amino, ethyl, difluoro, and sulfonamide groups onto a benzene ring. Common synthetic routes may include:
Friedel-Crafts Acylation: This step introduces acyl groups onto the benzene ring.
Nitration and Reduction: Nitration introduces nitro groups, which are then reduced to amino groups.
Halogenation: Introduction of fluorine atoms through halogenation reactions.
Sulfonation: Introduction of sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressures are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents (e.g., chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups may interact with enzymes and proteins, affecting their function and activity. The difluoro groups may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-difluorobenzene-1-sulfonamide: Lacks the ethyl and dimethyl groups.
N-ethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide: Lacks the amino group.
2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide: Lacks the amino and ethyl groups.
Uniqueness
5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and sulfonamide groups allows for diverse interactions with biological molecules, while the difluoro groups enhance its stability.
Properties
Molecular Formula |
C10H14F2N2O2S |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
5-amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14F2N2O2S/c1-4-14(3)17(15,16)8-5-7(13)6(2)9(11)10(8)12/h5H,4,13H2,1-3H3 |
InChI Key |
JWCBLQGKEPCHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)







![3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)
![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)


![(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13212119.png)

